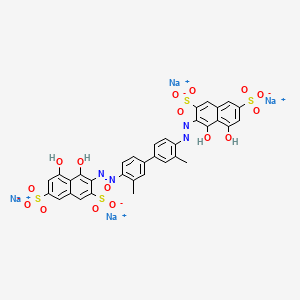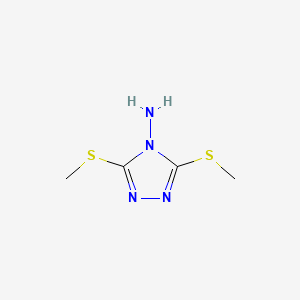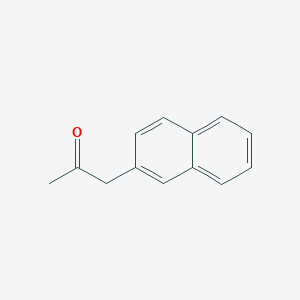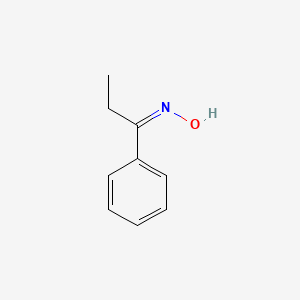
1,4,5,8-Naphthalenetetramine
Descripción general
Descripción
1,4,5,8-Naphthalenetetramine is an organic compound with the molecular formula C10H10N4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains four amine groups attached to the naphthalene ring.
Métodos De Preparación
1,4,5,8-Naphthalenetetramine can be synthesized through several methods. One common approach involves the reduction of 1,4,5,8-tetranitronaphthalene. This process typically includes the following steps :
Nitration: 1,5-Dinitronaphthalene is subjected to further nitration to produce 1,4,5,8-tetranitronaphthalene.
Reduction: The tetranitronaphthalene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a catalyst or a chemical reducing agent like iron powder in acidic conditions, to yield this compound.
Another potential synthetic route involves the dinitration of protected derivatives of 1,5-naphthalenediamine, followed by deprotection and reduction .
Análisis De Reacciones Químicas
1,4,5,8-Naphthalenetetramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas or iron powder for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,5,8-Naphthalenetetramine has several scientific research applications, including:
Polymer Chemistry: It serves as a precursor for the synthesis of nitrogen-containing polymers, which have applications in advanced materials.
Materials Science: The compound is used in the development of luminescent materials and thin-film optoelectronic devices, such as light-emitting diodes, solar cells, and field-effect transistors.
Organic Synthesis: It is a valuable intermediate in the synthesis of various nitrogen-containing aromatic compounds and azaarenes.
Biosensors: The compound’s derivatives are used in the fabrication of biosensors for detecting biological molecules.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-naphthalenetetramine involves its ability to interact with various molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in polymerization reactions or as a ligand in coordination chemistry .
Comparación Con Compuestos Similares
1,4,5,8-Naphthalenetetramine can be compared to other similar compounds, such as 1,2,5,6-naphthalenetetramine. Both compounds have four amine groups attached to a naphthalene ring, but their positions differ. This difference in structure leads to variations in their chemical reactivity and applications .
1,2,5,6-Naphthalenetetramine: This isomer has amine groups at the 1, 2, 5, and 6 positions, which affects its electronic properties and reactivity compared to this compound.
1,5-Naphthalenediamine: This compound has only two amine groups at the 1 and 5 positions, making it less reactive and versatile than the tetramine derivatives.
The uniqueness of this compound lies in its specific arrangement of amine groups, which imparts distinct chemical properties and makes it suitable for specialized applications in materials science and organic synthesis .
Propiedades
IUPAC Name |
naphthalene-1,4,5,8-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYJFKXQKHSSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1N)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461898 | |
| Record name | 1,4,5,8-Naphthalenetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2187-88-4 | |
| Record name | 1,4,5,8-Naphthalenetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3049672.png)


![6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3049677.png)




![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate](/img/structure/B3049688.png)




